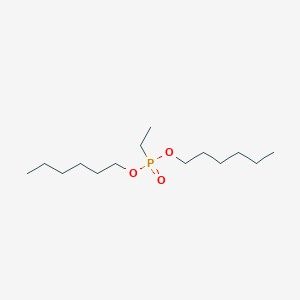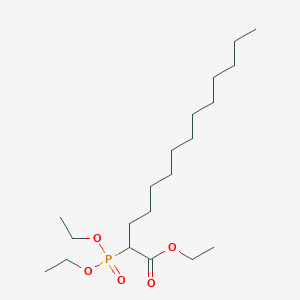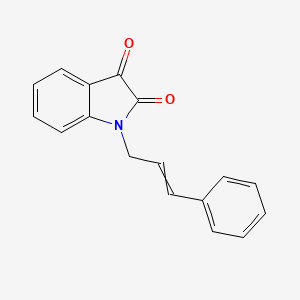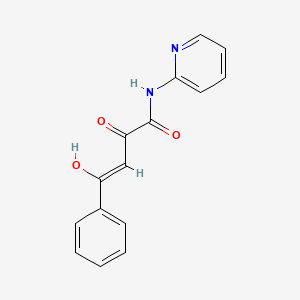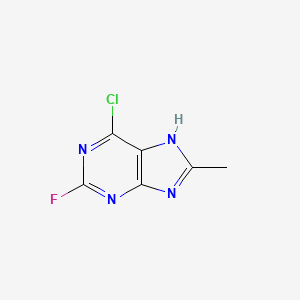
6-Chloro-2-fluoro-8-methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoro-8-methyl-9H-purine is a synthetic organic compound belonging to the class of purines and purine derivatives. These compounds are characterized by a pyrimidine ring fused to an imidazole ring, forming a heterocyclic aromatic structure. The presence of chlorine, fluorine, and methyl groups at specific positions on the purine ring imparts unique chemical and biological properties to this compound .
Méthodes De Préparation
The synthesis of 6-Chloro-2-fluoro-8-methyl-9H-purine typically involves multi-step organic reactions. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
6-Chloro-2-fluoro-8-methyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include amines, thiols, and other nucleophiles, often under basic conditions or in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-8-methyl-9H-purine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-8-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate from binding . This inhibition can disrupt cellular processes, leading to the desired therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
6-Chloro-2-fluoro-8-methyl-9H-purine can be compared to other fluorinated purines, such as:
2-Fluoro-6-chloropurine: Similar in structure but lacks the methyl group at the 8-position.
6-Chloro-8-methyl-9H-purine: Similar but lacks the fluorine atom at the 2-position.
2-Fluoro-8-methylpurine: Similar but lacks the chlorine atom at the 6-position.
The unique combination of chlorine, fluorine, and methyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H4ClFN4 |
|---|---|
Poids moléculaire |
186.57 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-8-methyl-7H-purine |
InChI |
InChI=1S/C6H4ClFN4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) |
Clé InChI |
OZIWTUHXNSLARL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=NC(=N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


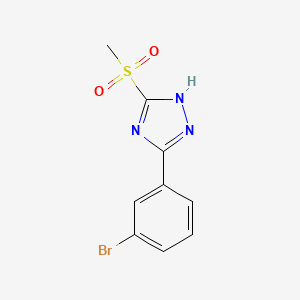
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
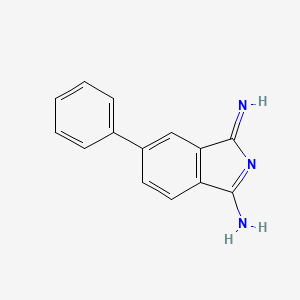
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)

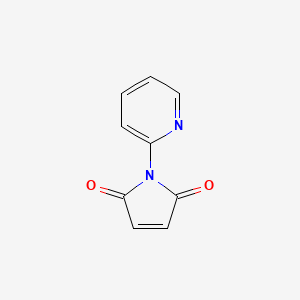
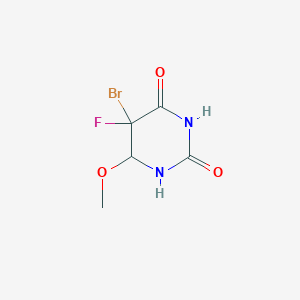
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
